
N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
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Overview
Description
N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide): is a chemical compound with the molecular formula C20H18Cl2N2O4S2 and a molecular weight of 485.4 g/mol . This compound is characterized by the presence of two sulfonamide groups attached to a dichlorophenylene core, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the reaction of 4,5-dichloro-1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenylene ring.
Oxidation and Reduction Reactions: The sulfonamide groups can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: The major products are typically substituted derivatives of the original compound.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes to the sulfonamide groups.
Scientific Research Applications
Chemistry: N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide groups can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry for the development of enzyme inhibitors .
Comparison with Similar Compounds
N,N’-(4,5-Dichloro-1,2-phenylene)bis(2-chloroacetamide): This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide): This compound is structurally similar but may have variations in the substituents on the phenylene ring.
Uniqueness: N,N’-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is unique due to its specific combination of dichlorophenylene and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide), also known by its CAS number 335334-06-0, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological activity based on available research findings.
- Molecular Formula : C20H18Cl2N2O4S2
- Molecular Weight : 485.4 g/mol
- CAS Number : 335334-06-0
The compound features two sulfonamide groups attached to a dichlorinated phenylene core, which may influence its biological interactions.
Synthesis and Characterization
The synthesis of N,N'-(4,5-dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the reaction of appropriate sulfonamide precursors with dichlorinated phenylene derivatives. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. N,N'-(4,5-dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has been tested against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, which could be further explored for therapeutic applications .
Antitumor Activity
Preliminary studies have also investigated the antitumor potential of this compound. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines such as:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
The data indicate that N,N'-(4,5-dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) may act as a potential lead compound in cancer therapy .
The exact mechanism by which N,N'-(4,5-dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) exerts its biological effects is not fully understood. However, it is hypothesized that the sulfonamide moieties may interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase (DHPS), a common target for sulfa drugs .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on a range of Gram-positive and Gram-negative bacteria showed that the compound exhibited varying degrees of inhibition. The researchers concluded that structural modifications could enhance its efficacy against resistant strains . -
Case Study on Antitumor Effects :
A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated improved patient outcomes compared to controls, warranting further investigation into its synergistic effects .
Properties
IUPAC Name |
N-[4,5-dichloro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMWAUNRSUWIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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